4-(cycloheptylamino)pyridine-3-sulfonamide
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Overview
Description
4-(cycloheptylamino)pyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This compound features a sulfonamide group attached to a pyridine ring, with a cycloheptylamine substituent, making it a unique structure within this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cycloheptylamino)pyridine-3-sulfonamide typically involves the reaction of 4-aminopyridine with cycloheptylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Step 1: 4-aminopyridine is reacted with cycloheptylamine in an appropriate solvent (e.g., dichloromethane) to form an intermediate.
Step 2: The intermediate is then treated with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(cycloheptylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(cycloheptylamino)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(cycloheptylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-(cycloheptylamino)pyridine-3-sulfonamide is unique due to its cycloheptylamine substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, potentially leading to different biological activities compared to other sulfonamides .
Properties
Molecular Formula |
C12H19N3O2S |
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Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-(cycloheptylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-9-14-8-7-11(12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)(H2,13,16,17) |
InChI Key |
IJNSDBZQMONIBY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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